

Hydroxyprocaine (CAS 487-53-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hydroxyprocaine

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of **Hydroxyprocaine** (CAS 487-53-6), an ester-class local anesthetic. Drawing from a synthesis of publicly available scientific literature and chemical databases, this document details its chemical and physical properties, pharmacological profile, synthesis, analytical methodologies, and toxicological considerations. It is intended to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

Hydroxyprocaine, systematically named 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is a derivative of procaine distinguished by a hydroxyl group on the benzene ring.^{[1][2][3]} This structural modification influences its physicochemical properties, such as solubility and stability.

[1]

Identifiers and Nomenclature

Property	Value
CAS Number	487-53-6[4]
IUPAC Name	2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[4]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₃ [2][3]
Molecular Weight	252.31 g/mol [2][4]
Synonyms	Oxycaine, Oxyprocain, m-Hydroxyprocaine, Hydroxynovocain, 2-Diethylaminoethyl 4-aminosalicylate[4]

Physicochemical Data

Property	Value	Source
Appearance	Solid powder	[5]
Boiling Point	408.7 °C	[2]
Purity	>98% (typical)	[5]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years).	[5]

Pharmacology: Mechanism and Profile

As an ester-type local anesthetic, **Hydroxyprocaine**'s primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a local anesthetic effect.[6]

The pharmacological characteristics of local anesthetics, including potency, onset of action, and duration of action, are intrinsically linked to their physicochemical properties.[6]

- Potency: Correlates with the lipid solubility of the anesthetic agent.[6]
- Onset of Action: Primarily dependent on the pKa of the drug.[6]
- Duration of Action: Associated with the degree of plasma protein binding.[6]

While specific quantitative data for **Hydroxyprocaine**'s potency and duration of action are not readily available in the reviewed literature, it is classified as a local anesthetic with a rapid onset and moderate duration of effect.[1]

Metabolism

Ester-type local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7] This rapid breakdown generally results in a shorter duration of action compared to amide-type local anesthetics.[7] The primary metabolite of this hydrolysis is likely 4-amino-2-hydroxybenzoic acid, which is then expected to be further metabolized and excreted.[7]

Synthesis of Hydroxyprocaine

The synthesis of **Hydroxyprocaine**, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, can be conceptualized through established organic chemistry principles, though a detailed, step-by-step validated protocol is not publicly available. A general approach, based on the synthesis of related compounds, would involve the esterification of 4-amino-2-hydroxybenzoic acid with 2-(diethylamino)ethanol.[6][8]

A plausible synthetic route, adapted from the synthesis of similar benzocaine derivatives, is outlined below. This should be considered a theoretical pathway and would require experimental optimization and validation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of **Hydroxyprocaine**.

Analytical Methodologies

The quantification and identification of **Hydroxyprocaine** in various matrices, such as pharmaceutical formulations and biological samples, are crucial for quality control,

pharmacokinetic studies, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of local anesthetics.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of local anesthetics in human plasma has been reported, which can be adapted for **Hydroxyprocaine**.[\[12\]](#) A typical HPLC method would involve:

- Sample Preparation: Protein precipitation or liquid-liquid extraction from the biological matrix.[\[9\]\[12\]](#)
- Chromatographic Separation: A C18 or similar reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[\[12\]\[13\]](#)
- Detection: UV detection at the wavelength of maximum absorbance for **Hydroxyprocaine** or, for higher sensitivity and specificity, mass spectrometric detection (LC-MS).[\[9\]\[12\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds.[\[10\]\[11\]](#) For non-volatile compounds like **Hydroxyprocaine**, a derivatization step is often necessary to increase volatility.[\[10\]](#)

A general GC-MS protocol would include:

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[\[10\]](#)
- Derivatization (if necessary): Silylation or acylation to make the analyte more volatile.[\[10\]](#)
- GC Separation: Separation on a capillary column with a suitable temperature program.[\[11\]](#)
- MS Detection: Mass spectrometric analysis for identification and quantification based on the mass spectrum and retention time.[\[11\]](#)

Toxicological Profile

The toxicity of local anesthetics is a critical consideration in their clinical use.[14] Systemic toxicity can occur due to accidental intravascular injection or administration of an excessive dose, primarily affecting the central nervous system (CNS) and the cardiovascular system.[14]

While a specific LD50 for **Hydroxyprocaine** is not readily available in the reviewed literature, studies on related compounds provide some context. For instance, the intraperitoneal LD50 values for bupivacaine, lidocaine, and chloroprocaine in mice have been reported as 58.7 mg/kg, 133.1 mg/kg, and 266.5 mg/kg, respectively.[15] It is important to note that toxicity can vary significantly based on the route of administration and the specific compound.[15]

Repeated-dose toxicity studies are essential for evaluating the safety of a drug after prolonged exposure.[1][16] While no specific subchronic toxicity studies for **Hydroxyprocaine** were found, such studies are a standard requirement for drug development and would be necessary to fully characterize its long-term safety profile.[1][16]

Clinical and Research Applications

Hydroxyprocaine has been investigated for several clinical and research applications, primarily as a local anesthetic.

Local Anesthesia

Hydroxyprocaine is used for local anesthesia in various medical and dental procedures.[1] Its rapid onset and moderate duration of action make it suitable for minor surgical interventions.[1] In dentistry, it has been used as an alternative to amide-type anesthetics in patients with a history of allergic reactions to those agents.[17][18]

Ophthalmic Use

Topical local anesthetics are essential in ophthalmology for various procedures.[19][20] While specific clinical trials on **Hydroxyprocaine** for ophthalmic use are not extensively documented in the available literature, its properties as a local anesthetic suggest potential utility in this field.

Antibacterial Properties

Several local anesthetics have been shown to possess antibacterial activity.[21][22][23]

Hydroxyprocaine was initially developed as a local anesthetic with inherent antibacterial properties.[5] This dual functionality could be advantageous in preventing surgical site infections. Further research is needed to fully characterize the antibacterial spectrum and clinical efficacy of **Hydroxyprocaine** against relevant pathogens.[21][22]

Conclusion and Future Directions

Hydroxyprocaine is an ester-type local anesthetic with a well-defined chemical structure and established mechanism of action. While it has a history of clinical use, particularly in dentistry, there is a notable lack of publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicological data.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the following areas would be highly valuable:

- **Quantitative Pharmacokinetic and Pharmacodynamic Studies:** To precisely determine its potency, onset and duration of action, and metabolic profile.
- **Validated Synthesis and Analytical Protocols:** To ensure consistent production and accurate measurement.
- **Comprehensive Toxicological Evaluation:** To establish a detailed safety profile.
- **Clinical Trials:** To rigorously evaluate its efficacy and safety in various clinical applications, including its potential as an antibacterial agent.

A deeper understanding of these aspects will be crucial for realizing the full therapeutic potential of **Hydroxyprocaine**.

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